molecular formula C9H17N3O B1453896 1-(Piperidin-4-ylmethyl)imidazolidin-2-one CAS No. 1083368-89-1

1-(Piperidin-4-ylmethyl)imidazolidin-2-one

Katalognummer B1453896
CAS-Nummer: 1083368-89-1
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: DDZKJABMNDXCHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is 1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a solid substance at room temperature .

Wissenschaftliche Forschungsanwendungen

Anti-Alzheimer's Activity

1-(Piperidin-4-ylmethyl)imidazolidin-2-one derivatives have shown promising results in anti-Alzheimer's research. Gupta et al. (2020) synthesized and evaluated a series of these derivatives for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, used in the management of Alzheimer's disease. The study found that certain derivatives exhibited excellent anti-Alzheimer's profiles, demonstrating potential for future Alzheimer's treatment (Gupta et al., 2020).

CGRP Receptor Antagonist Substructure

This compound is a key substructure in numerous CGRP (calcitonin gene-related peptide) receptor antagonists. Leahy et al. (2012) developed two efficient syntheses for this compound from complementary starting materials. These syntheses feature chemoselective reductive amination and a palladium-catalyzed amination, highlighting the compound's importance in developing CGRP receptor antagonists (Leahy et al., 2012).

Chemosensitizers for Staphylococcus aureus MRSA

Matys et al. (2015) evaluated a series of amine derivatives of imidazolidine-4-one, including piperazine derivatives, for their ability to enhance antibiotic effectiveness against Staphylococcus aureus MRSA. This study revealed the potential of these compounds as chemosensitizers to restore antibiotic efficacy in resistant bacterial strains (Matys et al., 2015).

Cardiotonic Activity

Nomoto et al. (1990) synthesized 1-(Piperidin-4-ylmethyl)imidazolidin-2-one derivatives to examine their cardiotonic activity. These compounds showed varying degrees of potency in anesthetized dogs, indicating their potential use in developing cardiotonic agents (Nomoto et al., 1990).

Anticancer Properties

Da Silveira et al. (2017) explored the antiglioma effect of synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones in vitro. The study showed that certain derivatives significantly reduced the viability of glioma cells, with no cytotoxicity observed in non-transformed cells. This research indicates the potential of these compounds in treating glioblastoma multiforme, a severe form of brain tumor (Da Silveira et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H303, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

As for future directions, the potential applications and research directions for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” would depend on its chemical properties and reactivity. Given its structural similarity to other imidazolidin-2-ones, it could be of interest in the development of pharmaceuticals, as a chiral auxiliary in asymmetric transformations, or as an intermediate in organic syntheses .

Eigenschaften

IUPAC Name

1-(piperidin-4-ylmethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKJABMNDXCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-ylmethyl)imidazolidin-2-one

CAS RN

1083368-89-1
Record name 1-[(piperidin-4-yl)methyl]imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(Piperidin-4-ylmethyl)imidazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.